molecular formula C24H31N3O B3916701 N-(4-{[[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl](methyl)amino]methyl}phenyl)acetamide

N-(4-{[[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl](methyl)amino]methyl}phenyl)acetamide

Cat. No.: B3916701
M. Wt: 377.5 g/mol
InChI Key: YGTFTTNNJWVEFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinylamino]methyl}phenyl)acetamide” is a complex organic compound. It contains an indene moiety, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . The compound also contains a piperidine ring, which is a heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The indene moiety is a fused ring system, with a five-membered ring attached to a six-membered ring . The piperidine ring is a six-membered ring with one nitrogen atom . The acetamide group consists of a carbonyl group (C=O) attached to an amine (NH2) .


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not available in the literature .

Mechanism of Action

The mechanism of action of this compound is not clear from the available literature .

Properties

IUPAC Name

N-[4-[[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-methylamino]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O/c1-18(28)25-22-11-9-19(10-12-22)16-26(2)23-8-5-13-27(17-23)24-14-20-6-3-4-7-21(20)15-24/h3-4,6-7,9-12,23-24H,5,8,13-17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTFTTNNJWVEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CN(C)C2CCCN(C2)C3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl](methyl)amino]methyl}phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl](methyl)amino]methyl}phenyl)acetamide
Reactant of Route 3
N-(4-{[[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl](methyl)amino]methyl}phenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-{[[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl](methyl)amino]methyl}phenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-{[[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl](methyl)amino]methyl}phenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-{[[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl](methyl)amino]methyl}phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.